molecular formula C9H13N5O B14692029 4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide CAS No. 35772-72-6

4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide

Katalognummer: B14692029
CAS-Nummer: 35772-72-6
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: WSYUEVUQHBDJBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are organic compounds characterized by the presence of the functional group -CONHNH2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3,3-dimethyl-1-triazene under reflux conditions. The reaction is carried out in a suitable solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The crude product is then recrystallized from a mixture of cold water and alcohol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features and the presence of the triazene group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

35772-72-6

Molekularformel

C9H13N5O

Molekulargewicht

207.23 g/mol

IUPAC-Name

4-(dimethylaminodiazenyl)benzohydrazide

InChI

InChI=1S/C9H13N5O/c1-14(2)13-12-8-5-3-7(4-6-8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15)

InChI-Schlüssel

WSYUEVUQHBDJBM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.